molecular formula C8H7NO3 B1367063 5-Nitro-1,3-dihydroisobenzofuran CAS No. 52771-99-0

5-Nitro-1,3-dihydroisobenzofuran

Cat. No.: B1367063
CAS No.: 52771-99-0
M. Wt: 165.15 g/mol
InChI Key: VZIBAMYIHSHADC-UHFFFAOYSA-N
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Description

5-Nitro-1,3-dihydroisobenzofuran: is an organic compound with the molecular formula C8H7NO3 . It is a derivative of isobenzofuran, characterized by the presence of a nitro group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,3-dihydroisobenzofuran typically involves the reaction of sodium 2-chloro-5-nitrobenzyloxymethyl trifluoroborate with cesium carbonate and bis(tri-tert-butylphosphine)palladium(0) in a mixture of 1,4-dioxane and water. The reaction is carried out at 100°C overnight, followed by purification using silica gel column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Reduction: 5-Amino-1,3-dihydroisobenzofuran.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-1,3-dihydroisobenzofuran involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

    1,3-Dihydroisobenzofuran: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Amino-1,3-dihydroisobenzofuran: A reduction product of 5-Nitro-1,3-dihydroisobenzofuran with different chemical properties.

    5-Chloro-1,3-dihydroisobenzofuran: Contains a chloro group instead of a nitro group, leading to different reactivity.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-nitro-1,3-dihydro-2-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-9(11)8-2-1-6-4-12-5-7(6)3-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIBAMYIHSHADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498554
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52771-99-0
Record name 5-Nitro-1,3-dihydro-2-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50498554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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